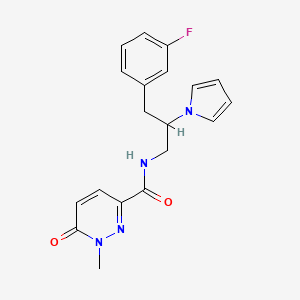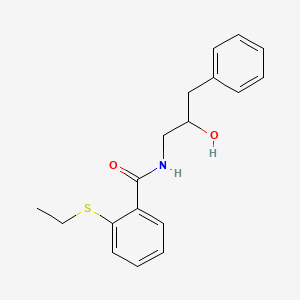
2-(ethylthio)-N-(2-hydroxy-3-phenylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylthio)-N-(2-hydroxy-3-phenylpropyl)benzamide, also known as ETPB, is a synthetic compound that has been widely studied for its potential applications in biochemistry and pharmacology. ETPB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
科学的研究の応用
Metalloligand Design
One application of similar benzamide derivatives is in designing metalloligands, which are critical in the formation of single-molecule magnets and single-chain magnets. For instance, ligands like 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide have been used to coordinate with copper ions, leading to the creation of anionic metalloligands. These metalloligands, in turn, interact with lanthanide salts to yield complexes with intriguing magnetic properties (Costes, Vendier, & Wernsdorfer, 2010).
Antimicrobial Properties
Benzamide derivatives have demonstrated significant antimicrobial properties. For example, new acylthiourea derivatives of benzamides have shown activity against various bacterial and fungal strains at low concentrations. These compounds are synthesized through specific chemical reactions and tested qualitatively and quantitatively for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi (Limban et al., 2011).
Anti-Cancer Evaluation
Certain benzamide derivatives have been studied for their anti-cancer properties. The reaction of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with various metal ions has led to the synthesis of coordination compounds tested against human colon carcinoma cells. These studies help in understanding the potential of benzamide derivatives as antitumor agents (Rizk, Emara, & Mahmoud, 2021).
Antiviral Activity
Benzamide-based compounds have also shown promise in antiviral activity. A study on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives indicated significant activities against bird flu influenza. Such research contributes to the development of new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Enzyme Inhibition
Another notable application is in the development of enzyme inhibitors. For instance, 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides have been investigated as inhibitors of the stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. These inhibitors have shown potential in biological evaluations, indicating their utility in therapeutic interventions (Uto et al., 2009).
Physico-Chemical Properties
The physico-chemical properties of benzamide derivatives are also a significant area of study. Understanding these properties, such as lipophilicity, surface activity, and adsorbability, can help in the development of drugs with specific pharmacokinetic profiles (Stankovicová et al., 2014).
Neuroleptic Activity
Benzamide derivatives have been explored for their neuroleptic activity. Research into N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines as benzamides has shown potential in treating psychosis, providing insights into the development of new neuroleptic drugs (Iwanami et al., 1981).
特性
IUPAC Name |
2-ethylsulfanyl-N-(2-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-22-17-11-7-6-10-16(17)18(21)19-13-15(20)12-14-8-4-3-5-9-14/h3-11,15,20H,2,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVMBCJXGNXXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(2-hydroxy-3-phenylpropyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

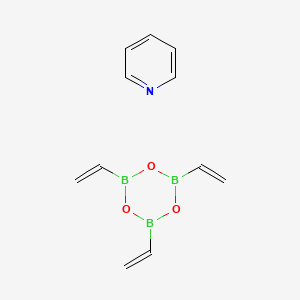
![1-(4-Butoxyphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2882252.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2882253.png)
![N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2882254.png)

![N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2882259.png)

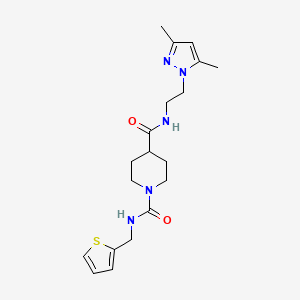
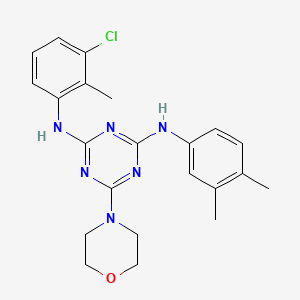
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2882267.png)
![N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2882268.png)

